1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a bicyclic compound consisting of a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone interacts with its primary target, the 5-HT1A serotonin receptors, by binding to them . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The interaction of Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone with the 5-HT1A serotonin receptors affects the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The compound’s interaction with the 5-ht1a serotonin receptors suggests that it is able to cross the blood-brain barrier and reach its target in the central nervous system .
Result of Action
The molecular and cellular effects of Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can influence various physiological functions regulated by the serotonin system .
Preparation Methods
The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane typically involves the reaction of benzothiophene-2-carbonyl chloride with 4-cyclobutyl-1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Scientific Research Applications
1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties due to the presence of the benzothiophene moiety.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Comparison with Similar Compounds
1-(1-Benzothiophene-2-carbonyl)-4-cyclobutyl-1,4-diazepane can be compared with other benzothiophene derivatives, such as:
1-(1-Benzothiophene-2-carbonyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a diazepane ring.
4-(1-Benzothiophene-2-carbonyl)morpholine:
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and properties compared to other benzothiophene derivatives.
Properties
IUPAC Name |
1-benzothiophen-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(17-13-14-5-1-2-8-16(14)22-17)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,13,15H,3-4,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHBWPOYONLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.